molecular formula C15H14INO B11563750 N-(4-iodophenyl)-3-phenylpropanamide

N-(4-iodophenyl)-3-phenylpropanamide

Cat. No.: B11563750
M. Wt: 351.18 g/mol
InChI Key: IZGODJUUNOBUQV-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3-phenylpropanamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-phenylpropanamide typically involves the reaction of 4-iodoaniline with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3-phenylpropanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction involves the use of a palladium catalyst, a base such as potassium carbonate (K2CO3), and a boronic acid derivative.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

    Substitution: Formation of biaryl compounds through the Suzuki-Miyaura reaction.

    Reduction: Formation of N-(4-iodophenyl)-3-phenylpropanamine.

    Oxidation: Formation of quinones or other oxidized phenyl derivatives.

Scientific Research Applications

N-(4-iodophenyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-phenylpropanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom can enhance its binding affinity to certain targets, leading to increased potency and selectivity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-3-phenylpropanamide is unique due to its specific combination of the 4-iodophenyl group and the 3-phenylpropanamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18 g/mol

IUPAC Name

N-(4-iodophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14INO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)

InChI Key

IZGODJUUNOBUQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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